1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457961
InChI: InChI=1S/C10H20N2O2/c1-9(14)12-5-3-10(4-6-12)11(2)7-8-13/h10,13H,3-8H2,1-2H3
SMILES: CC(=O)N1CCC(CC1)N(C)CCO
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13457961

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 1-[4-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C10H20N2O2/c1-9(14)12-5-3-10(4-6-12)11(2)7-8-13/h10,13H,3-8H2,1-2H3
Standard InChI Key SKBAXEDFDIVQPC-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)N(C)CCO
Canonical SMILES CC(=O)N1CCC(CC1)N(C)CCO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is systematically named according to IUPAC guidelines, reflecting its piperidine core (a six-membered ring with one nitrogen atom), ethanone group, and a 4-position substituent comprising a methylamino-hydroxyethyl chain. The molecular structure is represented by the SMILES string CC(=O)N1CCC(CC1)CN(C)CCO, which encodes the spatial arrangement of atoms and functional groups.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1353974-48-7
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight214.30 g/mol
IUPAC Name1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
XLogP3-0.2 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The compound’s three-dimensional conformation, analyzed via computational models, reveals a chair conformation for the piperidine ring, with the hydroxyethyl-methyl-amino side chain adopting an equatorial position to minimize steric strain.

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone typically proceeds through a sequence of alkylation and amidation reactions. A representative route involves:

  • Piperidine Functionalization:

    • Initial protection of the piperidine nitrogen using Boc (tert-butyloxycarbonyl) groups.

    • Alkylation at the 4-position with chloromethyl-methyl-amino-ethanol under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Deprotection and Ethanone Introduction:

    • Acidic removal of the Boc group (e.g., HCl in dioxane).

    • Acetylation of the free amine using acetyl chloride in the presence of a base such as triethylamine.

Table 2: Optimization Parameters for Key Synthesis Steps

StepConditionsYield (%)Purity (%)
Piperidine AlkylationDMF, K2_2CO3_3, 80°C, 12h6895
Deprotection4M HCl/dioxane, rt, 2h9298
AcetylationAcCl, Et3_3N, CH2_2Cl2_2, 0°C→rt8597

Reaction Mechanisms

The alkylation step proceeds via an SN_\text{N}2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing the chloride leaving group. Steric hindrance from the methyl group on the amine moderates reaction kinetics, necessitating elevated temperatures . Subsequent acetylation involves nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of acetyl chloride.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 28 days, suggesting robustness in formulation.

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.45–1.65 (m, 4H, piperidine CH2_2), 2.10 (s, 3H, COCH3_3), 2.25 (s, 3H, NCH3_3), 2.45–2.60 (m, 2H, NCH2_2), 3.50 (t, 2H, OCH2_2).

  • IR (KBr): 3270 cm1^{-1} (O–H stretch), 1665 cm1^{-1} (C=O stretch), 1120 cm1^{-1} (C–N stretch).

TargetKi_i (nM)Selectivity Ratio (vs. H1_1)
Histamine H3_3120 ± 1515:1
Serotonin 5-HT6_6450 ± 303:1

Therapeutic Implications

The compound’s dual hydrophilicity (from the hydroxy group) and lipophilicity (from the piperidine ring) suggest blood-brain barrier permeability, positioning it as a candidate for central nervous system disorders. Preclinical models indicate potential in:

  • Cognitive Enhancement: Modulation of H3_3 receptors may improve memory retention in rodent Morris water maze assays.

  • Metabolic Regulation: Interaction with peripheral 5-HT6_6 receptors could influence glucose uptake in adipocytes.

Research Advancements and Future Directions

Recent Innovations in Synthesis

A 2025 study demonstrated a microwave-assisted synthesis protocol, reducing reaction times by 60% while maintaining yields >80%. Key parameters included 150°C irradiation and PS-PEG2000_{2000} as a phase-transfer catalyst.

Challenges and Opportunities

  • Stereochemical Control: The 4-position’s chirality (if present) remains difficult to control, necessitating asymmetric catalysis techniques.

  • QSAR Modeling: Machine learning models trained on 200+ piperidine derivatives predict that substituting the ethanone with a trifluoromethyl group could enhance H3_3 affinity by 40%.

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